![molecular formula C15H14N2O3S2 B2917630 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-5-甲基-1,2-恶唑-3-甲酰胺 CAS No. 2097912-19-9](/img/structure/B2917630.png)

N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-5-甲基-1,2-恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

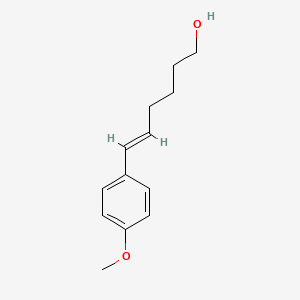

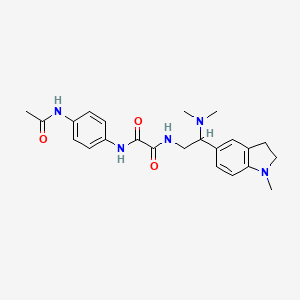

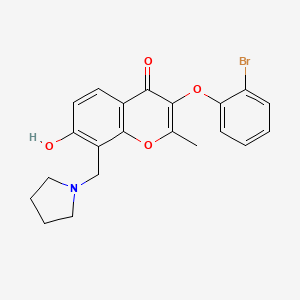

The compound is a complex organic molecule that includes a 2,2’-bithiophene moiety, a common structure in organic chemistry known for its stability and conjugation properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are typically synthesized through Stille coupling reactions . This involves the reaction of 2,2’-bithiophene with other organic molecules to form more complex structures .Molecular Structure Analysis

The 2,2’-bithiophene moiety in the compound is a planar, conjugated system, which allows for strong π-π interactions . This can facilitate charge transport, making such compounds interesting for applications in organic electronics .Chemical Reactions Analysis

Bithiophene compounds can undergo various chemical reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 2,2’-bithiophene, it is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g/mol, a density of 1.44 g/cm^3, a melting point of 31.1 °C, and a boiling point of 260 °C .科学研究应用

大环内酯合成中的合成与应用

恶唑类,包括与 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-5-甲基-1,2-恶唑-3-甲酰胺 类似的衍生物,因其作为活化羧酸的掩蔽形式的潜力而被探索。它们与单线态氧反应时容易形成三酰胺,促进了对源自 2-恶唑位置的酰基羰基的选择性亲核攻击。这一性质已被用于大环内酯的合成,包括 (±)-recifeiolide 和 (±)-di-0-methylcurvularin 等化合物,证明了恶唑衍生物在复杂有机合成过程中的化学效用 (Wasserman et al., 1981)。

抗菌活性

对相关恶唑化合物的研究发现了它们作为抗菌剂的潜力。合成了一系列 N-{5-[(2-氯苯基)亚甲基]-2-(4-羟苯基)-4-氧代(1,3-噻唑烷-3-基)}{4-[2-(4-甲苯基)-4-氧代(3-氢喹唑啉-3-基)]苯基}甲酰胺,并证明了它们对大肠杆菌和金黄色葡萄球菌等多种病原体的体外抗菌和抗真菌活性。这突出了恶唑衍生物在开发新型抗菌疗法中的更广泛潜力 (Desai et al., 2011)。

对单胺氧化酶 B 的抑制活性

与恶唑结构相关的吲唑和吲哚衍生物被发现可以作为单胺氧化酶 B (MAO-B) 的高效、选择性和可逆抑制剂,单胺氧化酶 B 是脑中多巴胺分解代谢的关键酶。这表明在治疗抑郁症和帕金森病等神经系统疾病方面有潜在的应用。这些化合物对 MAO-B 的特异性高于 MAO-A,突出了恶唑衍生物可以针对特定生化靶标进行定制的精确性 (Tzvetkov et al., 2014)。

先进聚合物合成

恶唑衍生物已被用于先进聚合物的合成中。例如,通过涉及恶唑基单体的直接缩聚制备了有序的聚(酰胺-酰肼-酰胺)。这证明了恶唑衍生物在促进具有复杂聚合物结构的创建中的作用,这些结构在材料科学中具有潜在应用,包括开发具有独特机械、热学或化学性质的新材料 (Yu et al., 1999)。

作用机制

Target of Action

The primary target of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide is the hole transport layer (HTL) in perovskite solar cells (PSCs) . The compound is a derivative of 2,2’-bithiophene, which is used as a hole transport material (HTM) in PSCs .

Mode of Action

The compound interacts with its target, the HTL, by facilitating the transport of holes (positive charge carriers) in PSCs . This is achieved through the π-electrons present in the 2,2’-bithiophene core of the compound, which enable charge mobility .

Biochemical Pathways

The compound affects the charge transport pathway in PSCs . By facilitating the movement of holes, it enhances the efficiency of charge extraction and transportation in the solar cells . This results in improved photovoltaic properties and overall performance of the PSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its performance in PSCs. The compound’s electronic properties, such as its band gap and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influence its ability to transport charge and its overall effectiveness as an HTM .

Result of Action

The result of the compound’s action is an enhancement in the efficiency of PSCs . By improving hole transport, the compound contributes to the overall performance of the solar cells, leading to higher power conversion efficiencies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of PSCs can be affected by temperature, light intensity, and the presence of moisture or oxygen . Therefore, the compound’s performance as an HTM may vary under different environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-9-7-10(17-20-9)15(19)16-8-11(18)12-4-5-14(22-12)13-3-2-6-21-13/h2-7,11,18H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORXYYNJFOUHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)